molecular formula C22H26N2O3 B267300 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide

2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide

Numéro de catalogue B267300
Poids moléculaire: 366.5 g/mol
Clé InChI: ZDORLIUIJSWGCM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide, also known as JNJ-1661010, is a chemical compound that has been extensively studied for its potential use in treating various medical conditions. This compound belongs to the class of drugs known as CB1 receptor antagonists, which are drugs that block the activity of the CB1 receptor in the brain.

Mécanisme D'action

2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide is a CB1 receptor antagonist, which means that it blocks the activity of the CB1 receptor in the brain. The CB1 receptor is involved in regulating appetite, metabolism, and energy balance, and is also a target for drugs of abuse such as marijuana. By blocking the activity of the CB1 receptor, this compound reduces appetite and food intake, and may also improve glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to reduce food intake and body weight in animal models of obesity. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. These effects are likely due to the blockade of the CB1 receptor in the brain, which regulates appetite, metabolism, and energy balance.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide is that it has been extensively studied in preclinical models, and has shown promising results for the treatment of obesity and metabolic disorders. Additionally, this compound has a well-defined mechanism of action, which makes it an attractive target for drug development. However, one limitation of this compound is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Orientations Futures

There are several future directions for the study of 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide. One potential direction is to investigate the safety and efficacy of this compound in clinical trials, to determine whether it is a viable treatment option for obesity and metabolic disorders. Additionally, further research is needed to understand the long-term effects of this compound on glucose metabolism and insulin sensitivity, and to determine whether it has any potential side effects or drug interactions. Another potential direction is to investigate the use of this compound in combination with other drugs or therapies, to determine whether it can enhance their efficacy or reduce their side effects. Overall, this compound has shown promise as a potential treatment option for obesity and metabolic disorders, and further research is needed to fully understand its potential benefits and limitations.

Méthodes De Synthèse

The synthesis of 2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide involves several steps, including the reaction of 2,6-dimethylphenol with thionyl chloride to form 2,6-dimethylphenyl chloroformate. This intermediate is then reacted with 4-aminobenzophenone to form the final product, this compound. The overall yield of this synthesis method is approximately 50%.

Applications De Recherche Scientifique

2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been extensively studied for its potential use in treating various medical conditions, including obesity, metabolic disorders, and drug addiction. In preclinical studies, this compound has been shown to reduce food intake and body weight in animal models of obesity. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.

Propriétés

Formule moléculaire

C22H26N2O3

Poids moléculaire

366.5 g/mol

Nom IUPAC

2-(2,6-dimethylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide

InChI

InChI=1S/C22H26N2O3/c1-15-7-6-8-16(2)20(15)27-17(3)21(25)23-19-11-9-18(10-12-19)22(26)24-13-4-5-14-24/h6-12,17H,4-5,13-14H2,1-3H3,(H,23,25)

Clé InChI

ZDORLIUIJSWGCM-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

SMILES canonique

CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.